molecular formula C7H8N4O B6215811 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol CAS No. 2758004-97-4

7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol

Cat. No. B6215811
CAS RN: 2758004-97-4
M. Wt: 164.2
InChI Key:
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Description

7-Amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol (7-AMIP) is a heterocyclic organic compound that has been studied extensively for its various applications in scientific research. 7-AMIP is a highly versatile compound that can be used as a building block in synthetic organic chemistry, as a reagent in the synthesis of other organic compounds, and as a tool in biochemical and physiological studies. 7-AMIP has been used to study a wide range of biological processes, including protein folding, enzyme activity, gene expression, and signal transduction.

Scientific Research Applications

7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol has been used in a wide range of scientific research applications. It has been used as a tool to study protein folding, enzyme activity, gene expression, and signal transduction. It has also been used to study the structure and function of proteins, the regulation of gene expression, and the role of small molecules in disease processes. 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol has been used to develop new drugs, to study the structure and function of enzymes, and to design new catalysts.

Mechanism of Action

The mechanism of action of 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol is not fully understood. However, it is believed that 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol acts as an inhibitor of certain enzymes, including proteases, phosphatases, and kinases. It is also believed that 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol acts as a competitive inhibitor of certain enzymes, such as phosphatidylinositol-4-phosphate 5-kinase, which is involved in signal transduction.
Biochemical and Physiological Effects
7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases, phosphatases, and kinases. It has also been shown to modulate the expression of certain genes and to inhibit the activity of certain signaling pathways. In addition, 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol has been shown to have anti-inflammatory, anti-apoptotic, and anti-tumor effects.

Advantages and Limitations for Lab Experiments

7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively simple compound to synthesize and is readily available. Another advantage is that it is highly soluble in aqueous solutions and can be used in a wide range of laboratory experiments. However, 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol is also a highly reactive compound and can be toxic at high concentrations. It is also sensitive to light and heat and can degrade quickly in the presence of oxygen.

Future Directions

The potential applications of 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol are vast and there are many potential future directions for its use. One potential future direction is the use of 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol in drug discovery. 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol could be used to study the structure and function of proteins and enzymes involved in disease processes and to develop new drugs. Another potential future direction is the use of 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol in the development of new catalysts. Finally, 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol could be used in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol can be synthesized by a variety of methods. The most common method is a two-step synthesis involving the condensation of an amino acid, such as glycine, with a nitrile, such as acetonitrile, followed by a cyclization reaction with an acid catalyst. The condensation reaction is typically carried out in a basic medium and the cyclization reaction is typically carried out in an acidic medium. Other methods for the synthesis of 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol include the reaction of an amino acid with an aldehyde, the reaction of an amino acid with an acid chloride, the reaction of an amino acid with an isocyanide, and the reaction of an amino acid with a nitrile oxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol involves the reaction of 2,3-dichloropyridine with methylamine followed by cyclization with formamide and subsequent reduction of the resulting imidazo[4,5-b]pyridine-2,3-diamine intermediate.", "Starting Materials": [ "2,3-dichloropyridine", "methylamine", "formamide", "sodium borohydride", "hydrochloric acid", "water", "ethanol" ], "Reaction": [ "Step 1: 2,3-dichloropyridine is reacted with excess methylamine in ethanol at reflux temperature to form 2,3-dichloro-5-methylaminopyridine.", "Step 2: The resulting intermediate is then cyclized with formamide in the presence of hydrochloric acid at 150°C to form imidazo[4,5-b]pyridine-2,3-diamine.", "Step 3: Reduction of the intermediate is carried out by adding sodium borohydride to the reaction mixture in water at room temperature to form 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol." ] }

CAS RN

2758004-97-4

Molecular Formula

C7H8N4O

Molecular Weight

164.2

Purity

93

Origin of Product

United States

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